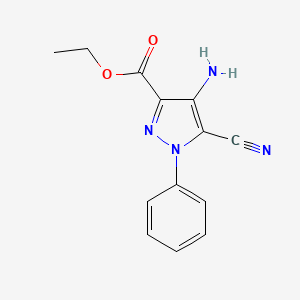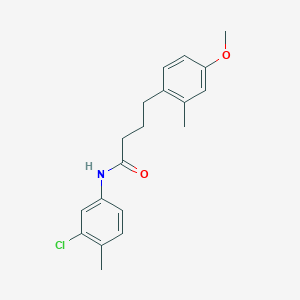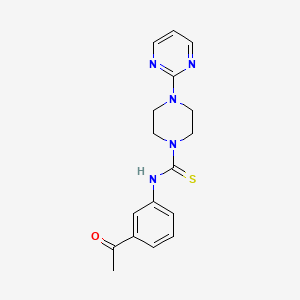
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as APET, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. APET belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. This compound has also been found to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with the viral entry and replication process.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been found to inhibit the replication of several viruses by interfering with the viral entry and replication process.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to have low toxicity and can be used at relatively high concentrations without causing significant cell death. However, this compound has some limitations for lab experiments. It is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. This compound also has poor bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the development of more potent and selective this compound derivatives that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of this compound. Additionally, the potential use of this compound as a drug delivery system for targeted drug delivery is an area of interest. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is essential for the development of this compound-based drugs.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3-acetylphenyl isothiocyanate with 2-amino-4-(2-pyrimidinyl)piperazine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the piperazine derivative to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been found to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-13(23)14-4-2-5-15(12-14)20-17(24)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEIZGMCNVRMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
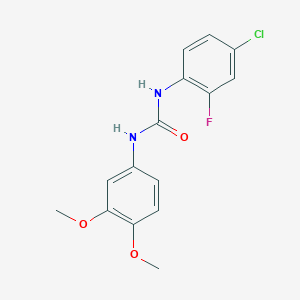
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
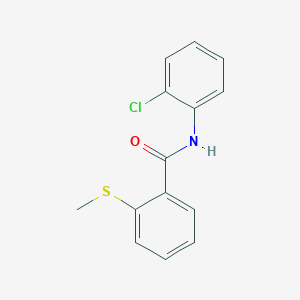
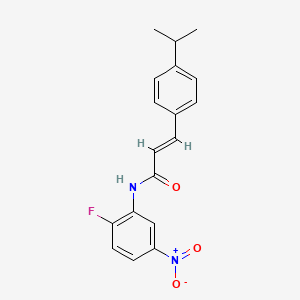
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
